molecular formula C9H12O2 B6597092 5-butylfuran-2-carbaldehyde CAS No. 23074-13-7

5-butylfuran-2-carbaldehyde

Cat. No.: B6597092
CAS No.: 23074-13-7
M. Wt: 152.19 g/mol
InChI Key: VONUIGQUEZWAQQ-UHFFFAOYSA-N
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Description

5-Butylfuran-2-carbaldehyde is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butylfuran-2-carbaldehyde typically involves the functionalization of furan derivatives. One common method is the alkylation of furan with butyl halides, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes that ensure high yield and selectivity. The use of heterogeneous catalysts, such as palladium or nickel-based catalysts, is common in these processes. These catalysts help in the efficient conversion of starting materials to the desired product under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Butylfuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products:

Scientific Research Applications

5-Butylfuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-butylfuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

    Furfural: A furan derivative with an aldehyde group at the 2-position but without the butyl substitution.

    5-Methylfurfural: Similar structure but with a methyl group instead of a butyl group at the 5-position.

    2,5-Dimethylfuran: A furan derivative with methyl groups at both the 2- and 5-positions.

Uniqueness: 5-Butylfuran-2-carbaldehyde is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl-substituted counterparts.

Properties

IUPAC Name

5-butylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONUIGQUEZWAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308231
Record name 5-Butyl-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23074-13-7
Record name 5-Butyl-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23074-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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